![molecular formula C19H18N4 B2579042 5-(4-Cyclohexylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 861210-26-6](/img/structure/B2579042.png)
5-(4-Cyclohexylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Cyclohexylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile: is a heterocyclic compound with a complex structure that includes a pyrazolo[1,5-a]pyrimidine core substituted with a 4-cyclohexylphenyl group and a carbonitrile group
作用机制
Target of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidine class have been reported to have antitrypanosomal activity , suggesting that they may target enzymes or proteins essential to the survival of trypanosomes.
Mode of Action
This is a common mechanism of action for many antitrypanosomal drugs .
Biochemical Pathways
Given its potential antitrypanosomal activity , it may interfere with pathways essential for the survival and replication of trypanosomes.
Pharmacokinetics
Its molecular weight of 30238 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
If it indeed has antitrypanosomal activity , it may lead to the death of trypanosome cells, thereby alleviating symptoms of diseases caused by these parasites.
生化分析
Biochemical Properties
5-(4-Cyclohexylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, like other pyrazolo[1,5-a]pyrimidines, has beneficial properties as antimetabolites in purine biochemical reactions
Cellular Effects
Related pyrazolo[1,5-a]pyrimidines have shown cytotoxic activities against various cancer cell lines .
Molecular Mechanism
Pyrazolo[1,5-a]pyrimidines are known to mimic ATP, suggesting they may interact with ATP-binding sites on enzymes .
Metabolic Pathways
As a purine analogue, it may be involved in purine metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Cyclohexylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multi-step organic synthesis
Formation of Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of 4-Cyclohexylphenyl Group: This step often involves a Suzuki coupling reaction, where a boronic acid derivative of cyclohexylbenzene is coupled with a halogenated pyrazolo[1,5-a]pyrimidine.
Addition of Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used.
Major Products
Oxidation: Cyclohexyl ketones or alcohols.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
科学研究应用
Chemistry
In chemistry, 5-(4-Cyclohexylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics. It may also find applications in the production of specialty chemicals.
相似化合物的比较
Similar Compounds
5-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: Lacks the cyclohexyl group, which may affect its biological activity and physical properties.
5-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile: Contains a methyl group instead of a cyclohexyl group, leading to different steric and electronic effects.
Uniqueness
The presence of the 4-cyclohexylphenyl group in 5-(4-Cyclohexylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile imparts unique steric and hydrophobic properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical and biological spaces.
属性
IUPAC Name |
5-(4-cyclohexylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4/c20-12-17-13-21-23-11-10-18(22-19(17)23)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h6-11,13-14H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEGKDWELIJPSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=NC4=C(C=NN4C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
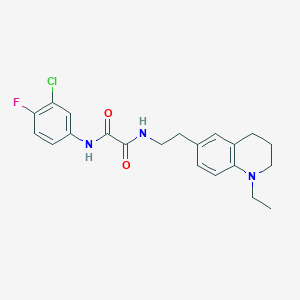
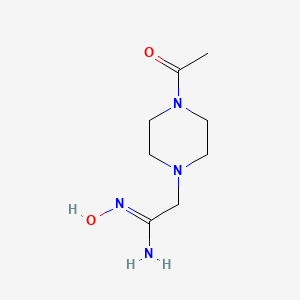
![3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2578967.png)
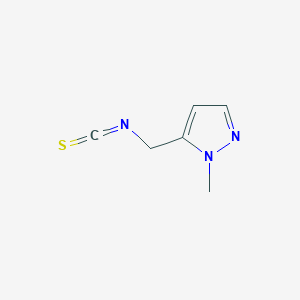
![6-Methyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2578969.png)
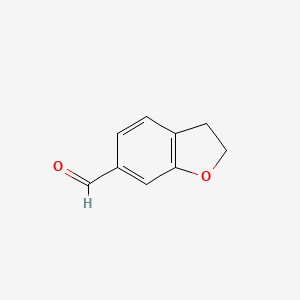
![N,7-dibenzyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2578971.png)
![N-[2-(1H-indol-3-yl)ethyl]-6-phenylpyrimidin-4-amine](/img/structure/B2578972.png)
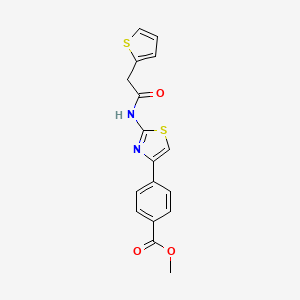
![2-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2578974.png)
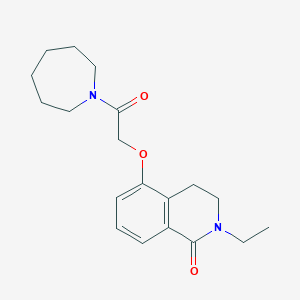
![2-(Benzo[d]oxazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2578980.png)
![1-methyl-N-({[(oxolan-2-yl)methyl]carbamothioyl}amino)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2578981.png)
![N1-(6-fluorobenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B2578982.png)
